![molecular formula C25H31Cl2N3O4 B14735073 N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide CAS No. 5856-22-4](/img/structure/B14735073.png)
N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide is a complex organic compound with a unique structure that includes both hydrazine and benzamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide typically involves multiple steps. One common method includes the condensation of 4-butoxy-3-ethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-methyl-1-oxobutan-2-yl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-butoxy-3-ethoxybenzonitrile
- 4-butoxy-3-ethoxybenzaldehyde
- 4-butoxy-3-ethoxyphenyl)methanamine
Uniqueness
N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazone and benzamide groups allow for diverse chemical reactivity and potential therapeutic applications .
Propiedades
Número CAS |
5856-22-4 |
|---|---|
Fórmula molecular |
C25H31Cl2N3O4 |
Peso molecular |
508.4 g/mol |
Nombre IUPAC |
N-[1-[2-[(4-butoxy-3-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C25H31Cl2N3O4/c1-5-7-12-34-21-11-8-17(13-22(21)33-6-2)15-28-30-25(32)23(16(3)4)29-24(31)18-9-10-19(26)20(27)14-18/h8-11,13-16,23H,5-7,12H2,1-4H3,(H,29,31)(H,30,32) |
Clave InChI |
WNBNKPCULUHYMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C=NNC(=O)C(C(C)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


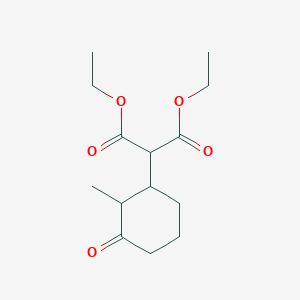
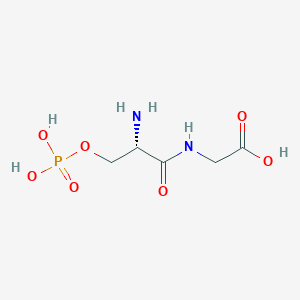
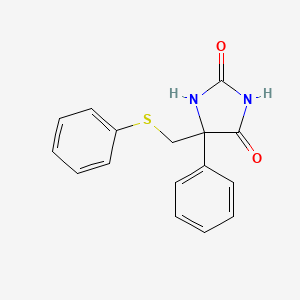
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
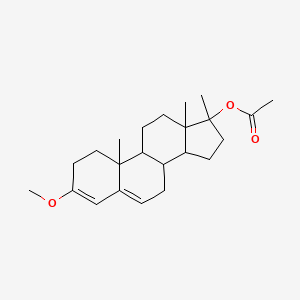

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
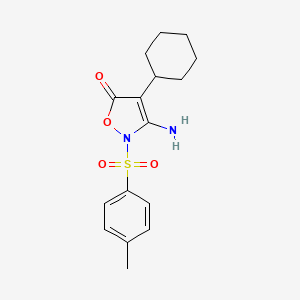
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)

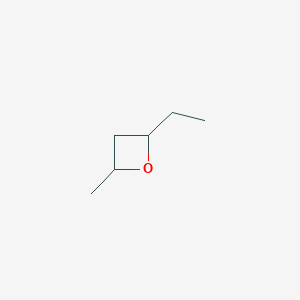
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)
